乙酰-D3-苯酮

概述

描述

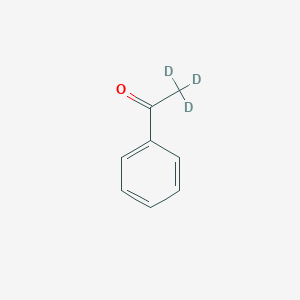

Acetophenone-alpha,alpha,alpha-d3 is a useful research compound. Its molecular formula is C8H8O and its molecular weight is 123.17 g/mol. The purity is usually 95%.

The exact mass of the compound Acetophenone-alpha,alpha,alpha-d3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Acetophenone-alpha,alpha,alpha-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetophenone-alpha,alpha,alpha-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成中间体

乙酰-D3-苯酮是有机合成中的一种重要中间体。它的氘代形式在合成标记化合物以追踪和研究反应机理方面特别有价值。乙酰苯酮衍生物(包括乙酰-D3-苯酮)的α-溴化反应是有机化学中的一项重要反应,可以生成α-溴化产物 . 这些产物是进一步化学转化的重要中间体,用于制造药品、杀虫剂和其他化学品 .

教学和实验教学

在教育环境中,乙酰-D3-苯酮衍生物被用来教授有机化学中的重要概念。涉及这些衍生物溴化的创新实验可以帮助学生理解反应原理,提高科学素养,并培养实践技能 . 这些实验旨在安全、经济高效且可重复,非常适合整合到大学化学课程中。

电化学研究

该化合物的衍生物被用于两相电解无催化剂的α-溴化反应,这是一种在电化学研究中引起关注的方法 . 该过程可以高产率、高选择性地生成α-溴代乙酰苯酮,为合成溴代酮提供了一种绿色高效的方法。

生物活性研究

乙酰苯酮衍生物(包括乙酰-D3-苯酮)因其生物活性而受到研究。例如,苯乙酰溴衍生物在肽合成过程中充当保护基团,并有助于抑制蛋白质酪氨酸磷酸酶(如SHP-1和PTP1B),这些磷酸酶在药物化学中很重要 .

环境和生态研究

在生态研究中,乙酰苯酮及其衍生物因其对野生动物行为的影响而受到研究。例如,乙酰苯酮已被证明会引起某些蚊子物种的正向飞行行为,这对理解昆虫-植物相互作用和开发害虫控制策略具有重要意义 .

含氟化合物合成

乙酰-D3-苯酮用于从二氟代乙酰苯酮生成α,α-二氟代烯醇负离子,然后用于合成多氟代β-羟基酮 . 这些反应为生成二氟代烯醇负离子提供了新途径,而二氟代烯醇负离子是制备药物化合物的重要含氟合成子。

作用机制

Target of Action

Aceto-D3-phenone, also known as 2,2,2-trideuterio-1-phenylethanone or Acetophenone-alpha,alpha,alpha-d3, is a derivative of acetophenone, a simple ketone that has been found to interact with various microorganisms .

Mode of Action

Acetophenone derivatives have been studied for their antifungal properties . These compounds can change the permeability of the cell membrane and affect the growth of the hyphae, leading to their death .

Biochemical Pathways

Acetophenone, the parent compound of Aceto-D3-phenone, is involved in multiple interactions with various microorganisms . It is a metabolite that plays a role in the biochemical pathways of these organisms . Acetogens, a type of bacteria, have a characteristic biochemical pathway of CO2 reduction to acetyl-CoA, termed the reductive acetyl-CoA pathway or the Wood‒Ljungdahl pathway

Result of Action

Acetophenone derivatives have been shown to exhibit antifungal properties by affecting the cell membrane permeability and hyphae growth of certain fungi .

Action Environment

The action of Aceto-D3-phenone may be influenced by various environmental factors. For instance, the phosphorescence of acetophenone, a related compound, is marked by environmental perturbations superimposed on pseudo‐Jahn‐Teller interactions . This results in an environmentally sensitive potential surface for the lowest triplet state . The stability and efficacy of Aceto-D3-phenone could similarly be influenced by its environment.

生化分析

Biochemical Properties

Aceto-D3-phenone plays a significant role in biochemical reactions, particularly in studies involving metabolic pathways and enzyme kinetics. The compound interacts with various enzymes and proteins, including alcohol dehydrogenase and cytochrome P450 enzymes. These interactions are crucial for understanding the metabolic fate of acetophenone derivatives. The deuterium atoms in Aceto-D3-phenone provide a unique advantage in tracing these interactions, as they can be detected using mass spectrometry and other analytical techniques .

Cellular Effects

Aceto-D3-phenone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress response and detoxification pathways. Additionally, Aceto-D3-phenone has been observed to modulate cell signaling pathways related to apoptosis and cell proliferation . These effects are essential for understanding the compound’s potential therapeutic applications and toxicity.

Molecular Mechanism

The molecular mechanism of Aceto-D3-phenone involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes such as alcohol dehydrogenase, altering their activity. This binding can result in either the inhibition or activation of the enzyme, depending on the specific context of the interaction . Additionally, Aceto-D3-phenone can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aceto-D3-phenone can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have indicated that Aceto-D3-phenone can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of Aceto-D3-phenone vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used to study metabolic pathways and enzyme interactions without significant adverse effects. At higher doses, Aceto-D3-phenone can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.

Metabolic Pathways

Aceto-D3-phenone is involved in several metabolic pathways, primarily those related to the metabolism of acetophenone derivatives. The compound is metabolized by enzymes such as cytochrome P450 and alcohol dehydrogenase, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, Aceto-D3-phenone is transported and distributed through interactions with specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver and kidneys, where it undergoes further metabolism . Understanding the transport and distribution of Aceto-D3-phenone is essential for predicting its pharmacokinetics and potential effects in vivo.

Subcellular Localization

The subcellular localization of Aceto-D3-phenone is influenced by its interactions with targeting signals and post-translational modifications. The compound can localize to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its effects on enzyme activity and gene expression . These localization patterns are important for understanding the precise mechanisms of action of Aceto-D3-phenone at the cellular level.

生物活性

Acetophenone-alpha,alpha,alpha-d3 (also known as 1-phenylethanone) is a deuterated derivative of acetophenone, which has garnered attention for its diverse biological activities. This article explores the biological effects, mechanisms of action, and potential applications of this compound based on existing research.

Acetophenone-alpha,alpha,alpha-d3 is characterized by its ketone functional group attached to a phenyl ring. The deuteration at the alpha position modifies the compound's isotopic composition, which can influence its metabolic pathways and biological interactions.

1. Antimicrobial Activity

Research has demonstrated that acetophenone derivatives exhibit significant antimicrobial properties. For instance, acetophenone itself has been shown to have repellent effects against various insect vectors such as mosquitoes and tsetse flies. This activity is attributed to its ability to manipulate skin microbiota and affect insect behavior .

2. Anticancer Potential

Acetophenone derivatives have been evaluated for their anticancer activities. Studies indicate that certain acetophenone analogs can induce apoptosis in cancer cell lines by activating specific signaling pathways. For example, a study found that modifications in the acetophenone structure enhanced its cytotoxicity against breast cancer cells .

3. Neuropharmacological Effects

Acetophenone-alpha,alpha,alpha-d3 has been investigated for its neuropharmacological properties. Compounds within this class are being studied for their potential use in treating neuropsychiatric disorders due to their interaction with neurotransmitter systems .

The biological activity of acetophenone-alpha,alpha,alpha-d3 can be attributed to several mechanisms:

- Inhibition of Enzymes : Some studies suggest that acetophenones may inhibit key enzymes involved in metabolic pathways related to cancer progression and microbial resistance.

- Modulation of Cell Signaling : Acetophenone derivatives can influence cell signaling pathways such as AMPK activation, which is crucial for energy homeostasis and cellular stress responses .

- Interaction with Receptors : The compound may interact with various receptors in the body, leading to altered physiological responses.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on modified acetophenones indicated that certain derivatives could significantly inhibit the growth of MCF-7 breast cancer cells. The research highlighted that the introduction of specific substituents on the phenyl ring enhanced cytotoxicity through apoptosis induction mechanisms .

属性

IUPAC Name |

2,2,2-trideuterio-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOLFJPFCHCOCG-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169976 | |

| Record name | Acetophenone-alpha,alpha,alpha-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17537-31-4 | |

| Record name | Acetophenone-alpha,alpha,alpha-d3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017537314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone-alpha,alpha,alpha-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17537-31-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: How does deuteration of the methyl group in acetophenone, resulting in acetophenone-α,α,α-d3, impact its phosphorescence compared to the non-deuterated form?

A1: The research primarily explores how environmental factors and deuteration influence the phosphorescence of acetophenone. Specifically, substituting the methyl hydrogens with deuterium in acetophenone-α,α,α-d3 leads to noticeable changes in the molecule's vibronic lifetimes and the temperature dependence of its phosphorescence. [] These changes are attributed to alterations in the vibrational energy levels within the molecule due to the heavier deuterium atoms. This effect is particularly relevant because the research links the observed phosphorescence behavior to interactions between the closely spaced 3ππ and 3nπ excited states of acetophenone, which are sensitive to even subtle energy level shifts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。